2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Description
The compound 2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS: 748776-67-2) is a heterocyclic derivative featuring:
- A 1,3-dioxo-isoindole core, which imparts rigidity and planar geometry.
- Substituents at position 2: 1-carboxy-2-(methylsulfanyl)ethyl group, introducing a thioether (SCH₃) and two carboxylic acid moieties.
- Molecular formula C₁₃H₁₁NO₆S and molecular weight 309.295 .
This structure combines polar carboxylic acids with a hydrophobic thioether, influencing solubility and reactivity.
Properties
IUPAC Name |
2-(1-carboxy-2-methylsulfanylethyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6S/c1-21-5-9(13(19)20)14-10(15)7-3-2-6(12(17)18)4-8(7)11(14)16/h2-4,9H,5H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMFDCBSTQPYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing this compound involves multiple steps, starting with the preparation of precursors. Typically, reactions such as esterification, amidation, and cyclization are involved. Key reagents include carboxylic acids, esters, and thiols, and catalysts like sulfuric acid or phosphoric acid are often used to facilitate these reactions. The reaction conditions generally require specific temperatures and pressures to ensure the desired product is formed with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. Large reactors and continuous flow processes ensure efficient production. Quality control measures, including chromatography and spectroscopy, are employed to verify the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: : Substitution reactions typically occur at the functional groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often require controlled temperatures, pressures, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction. Oxidation typically yields sulfoxides or sulfones, while reduction may result in the corresponding alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
The compound 2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, a member of the isoindole family, has potential applications in scientific research, particularly in medicinal chemistry. This compound features a 1,3-dioxoisoindole moiety and is classified as an organoheterocyclic compound, characterized by a complex arrangement of functional groups, including carboxylic acid and methylthio groups, which contribute to its chemical reactivity and biological activity.
Potential Applications
- Heparanase Inhibition Studies suggest that derivatives of 2,3-dihydro-1H-isoindole-5-carboxylic acids exhibit significant biological activities as inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. These compounds have demonstrated potent heparanase inhibitory activity with IC50 values ranging from 200 to 500 nM.
- Anti-angiogenic Effects In addition to heparanase inhibition, these compounds may also demonstrate anti-angiogenic properties, making them potential candidates for cancer therapeutics .
Synthesis
The synthesis of this compound can be achieved through complex methods.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets, with preliminary data suggesting that it may interact with heparanase and potentially other enzymes involved in glycosaminoglycan metabolism. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The pathways involved can vary depending on the biological context, but often include signal transduction pathways, metabolic processes, or gene expression modulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Isoindole Derivatives
Key Observations:
- Electronic Effects : The thioether (SCH₃) in the target compound offers moderate electron-donating properties, while sulfone (SO₂) in is electron-withdrawing, altering reactivity.
- Polarity : Carboxylic acids dominate solubility, but substituents like fluorophenyl or cyclopentyl modulate hydrophobicity.
- Steric Influence : Bulky groups (e.g., naphthalenyl ) may hinder binding in biological targets compared to smaller substituents.
Solubility and Stability:
Biological Activity
2-[1-Carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS No. 748776-67-2) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 309.29 g/mol. Its structure includes an isoindole core, which is known for various biological activities. The presence of the carboxylic acid and methylsulfanyl groups may contribute to its reactivity and interaction with biological targets.
Research indicates that derivatives of isoindole compounds exhibit a range of biological activities, including:
- Anticancer Activity : Isoindole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as heparanase. For example, certain related compounds demonstrate potent heparanase inhibitory activity with IC50 values ranging from 200 to 500 nM .
- Anti-Angiogenic Effects : Compounds within this class have demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis . This property makes them potential candidates for cancer therapy.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Study 1: Anticancer Properties
A study investigating various isoindole derivatives found that certain compounds exhibited significant cytotoxic effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis through modulation of apoptotic pathways. This highlights the potential for developing new anticancer agents based on this scaffold.
Case Study 2: Anti-Angiogenic Effects
In another study, researchers evaluated the anti-angiogenic properties of isoindole derivatives in vitro. The results indicated that these compounds effectively inhibited endothelial cell proliferation and migration, essential processes for angiogenesis. This suggests that they could serve as therapeutic agents in diseases characterized by abnormal blood vessel growth.
Q & A
Q. What are the standard synthetic protocols for 2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis of isoindole derivatives typically involves condensation reactions between phthalic anhydride derivatives and primary amines, followed by functionalization. For example, refluxing 3-formyl-indole precursors with sodium acetate in acetic acid under controlled conditions (3–5 hours) can yield crystalline products, as demonstrated in analogous syntheses . Optimization strategies include:
- Temperature Control : Maintain reflux temperatures (100–120°C) to prevent side reactions.
- Stoichiometric Adjustments : Use a 10% excess of aldehyde precursors (1.1 equiv) to drive the reaction to completion .
- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .
Monitoring via TLC and adjusting reaction time based on precipitate formation are critical for yield optimization.
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound, and how should data interpretation address potential ambiguities?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the methylsulfanyl group (δ ~2.1 ppm for S-CH₃) and dioxo-isoindole core (carbonyl signals at ~170–180 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- IR Spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and dioxo groups .
Addressing Ambiguities : - Overlapping signals in NMR: Use 2D experiments (COSY, HSQC) to resolve proton-carbon correlations.
- Impurity interference: Combine HPLC with diode-array detection to isolate and identify byproducts .
Advanced Research Questions
Q. How can computational chemistry methods be integrated into the design of novel derivatives of this isoindole-based compound?
- Methodological Answer : Computational approaches enable rational design:
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict feasible reaction pathways and transition states, reducing trial-and-error experimentation .
- Molecular Docking : Screen derivatives against biological targets (e.g., enzymes) to prioritize candidates with optimal binding affinities .
- Machine Learning : Train models on existing isoindole reaction datasets to predict optimal conditions (solvent, catalyst) for new derivatives .
Example: Use Spartan or Gaussian software to model substituent effects on electronic properties and reactivity .
Q. What strategies exist for resolving contradictory biological activity data observed in different assay systems for this compound?
- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., pH, protein concentration). Mitigation strategies include:
- Orthogonal Assay Validation : Replicate results across multiple platforms (e.g., cell-based vs. enzymatic assays) .
- Meta-Analysis : Pool data from independent studies to identify trends obscured by outliers .
- Mechanistic Profiling : Use kinetic assays (e.g., surface plasmon resonance) to differentiate direct binding from indirect effects .
Case Study: If activity varies in bacterial vs. mammalian cells, assess membrane permeability via logP calculations or experimental permeability assays .
Q. What mechanistic approaches are employed to study the compound's reactivity under varying pH conditions?
- Methodological Answer : Investigate pH-dependent behavior through:
- Kinetic Studies : Monitor hydrolysis rates of the dioxo group using UV-Vis spectroscopy at pH 3–10 .
- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation into hydrolysis products .
- Computational pKa Prediction : Tools like MarvinSuite estimate ionization states of the carboxylic acid and methylsulfanyl groups, guiding experimental design .
Example: At pH > 7, the carboxylic acid deprotonates, increasing solubility but potentially altering reactivity with nucleophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
